Cas no 1223-42-3 (4-[(phenylcarbamothioyl)amino]benzoic acid)

4-[(Phenylcarbamothioyl)amino]benzoic acid is a thiourea derivative featuring a benzoic acid moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structure combines a carbamothioyl group with a phenyl substituent, enabling applications in coordination chemistry and as a precursor for heterocyclic compounds. The compound exhibits potential as a ligand for metal complexes due to its sulfur and nitrogen donor atoms. Additionally, its carboxylic acid functionality allows for further derivatization, enhancing its utility in drug design and material science. The product is characterized by high purity and stability, ensuring reliable performance in research and industrial applications.
4-[(phenylcarbamothioyl)amino]benzoic acid structure
1223-42-3 structure
Product Name:4-[(phenylcarbamothioyl)amino]benzoic acid
CAS No:1223-42-3
MF:C14H12N2O2S
MW:272.322281837463
CID:171032
PubChem ID:701031
Update Time:2025-10-30

4-[(phenylcarbamothioyl)amino]benzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,4-[[(phenylamino)thioxomethyl]amino]-
    • 4-(phenylcarbamothioylamino)benzoic acid
    • 4-[(Phenylcarbamothioyl)amino]benzoic acid
    • Benzoic acid, 4-(((phenylamino)thioxomethyl)amino)-
    • CHEMBL8950
    • SMR000237769
    • Oprea1_672163
    • MLS000697019
    • SR-01000009662
    • 1-(2-carboxyphenyl)-3-phenyl-2-thiourea
    • HMS2519A04
    • SR-01000009662-1
    • AKOS002219529
    • DTXSID60153566
    • 4-(3-phenylthioureido)benzoic acid
    • 1223-42-3
    • F0862-0558
    • SCHEMBL11517919
    • 4-(((Phenylamino)thioxomethyl)amino)benzoic acid
    • NCGC00246612-01
    • CS-0338558
    • 4-[(phenylcarbamothioyl)amino]benzoic acid
    • Inchi: 1S/C14H12N2O2S/c17-13(18)10-6-8-12(9-7-10)16-14(19)15-11-4-2-1-3-5-11/h1-9H,(H,17,18)(H2,15,16,19)
    • InChI Key: YZKFAIKNFGGKER-UHFFFAOYSA-N
    • SMILES: S=C(NC1C=CC=CC=1)NC1C=CC(C(=O)O)=CC=1

Computed Properties

  • Exact Mass: 272.06206
  • Monoisotopic Mass: 272.061948
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 93.4

Experimental Properties

  • Density: 1.431
  • Boiling Point: 450°Cat760mmHg
  • Flash Point: 226°C
  • Refractive Index: 1.772
  • PSA: 61.69

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Additional information on 4-[(phenylcarbamothioyl)amino]benzoic acid

4-[(Phenylcarbamothioyl)amino]benzoic Acid: A Comprehensive Overview

4-[(Phenylcarbamothioyl)amino]benzoic acid, with the CAS number 1223-42-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a phenylcarbamothioyl group. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The benzoic acid core of this compound serves as a versatile platform for further chemical modifications. Its carboxylic acid group is highly reactive, enabling the formation of esters, amides, and other derivatives. This reactivity has been exploited in numerous synthetic pathways, leading to the development of biologically active compounds. Recent studies have highlighted the potential of 4-[(phenylcarbamothioyl)amino]benzoic acid as a precursor for drug discovery, particularly in the design of anti-inflammatory and anticancer agents.

The phenylcarbamothioyl group attached to the benzoic acid moiety introduces additional functionality. This group contains a thioamide bond, which is known for its stability and ability to participate in hydrogen bonding. Such properties are advantageous in drug design, as they can enhance the bioavailability and pharmacokinetic profiles of the resulting compounds. Researchers have demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-[(phenylcarbamothioyl)amino]benzoic acid and its derivatives. One notable approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. This method has been particularly useful in scaling up the production of this compound for preclinical studies.

In terms of applications, 4-[(phenylcarbamothioyl)amino]benzoic acid has shown promise in the development of novel therapeutic agents. For instance, studies have demonstrated that certain derivatives possess potent anticancer activity by targeting specific signaling pathways involved in tumor growth and metastasis. Additionally, this compound has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, due to its ability to modulate key neuronal pathways.

The versatility of 4-[(phenylcarbamothioyl)amino]benzoic acid extends beyond pharmacology. Its unique chemical properties make it a valuable tool in materials science, where it has been used as a building block for constructing advanced materials with tailored functionalities. For example, researchers have explored its use in designing stimuli-responsive polymers and sensors with applications in environmental monitoring and biomedical diagnostics.

In conclusion, 4-[(phenylcarbamothioyl)amino]benzoic acid (CAS No. 1223-42-3) is a multifaceted compound with significant potential across various scientific disciplines. Its distinctive structure and reactivity continue to inspire innovative research directions, from drug discovery to materials development. As ongoing studies uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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